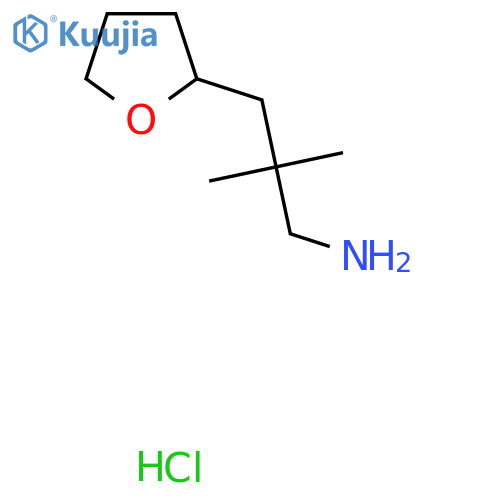Cas no 2098062-73-6 (2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride)

2098062-73-6 structure
商品名:2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
- 2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine;hydrochloride
- F2147-6304
- 2098062-73-6
- AKOS040813314
- 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
-
- インチ: 1S/C9H19NO.ClH/c1-9(2,7-10)6-8-4-3-5-11-8;/h8H,3-7,10H2,1-2H3;1H
- InChIKey: JDNVBEFWPOHTEW-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CCCC1CC(C)(C)CN
計算された属性
- せいみつぶんしりょう: 193.1233420g/mol
- どういたいしつりょう: 193.1233420g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 123
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2147-6304-0.5g |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride |
2098062-73-6 | 95%+ | 0.5g |
$311.0 | 2023-09-06 | |
| TRC | D206401-500mg |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride |
2098062-73-6 | 500mg |
$ 295.00 | 2022-06-05 | ||
| TRC | D206401-100mg |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride |
2098062-73-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Life Chemicals | F2147-6304-10g |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride |
2098062-73-6 | 95%+ | 10g |
$1378.0 | 2023-09-06 | |
| Life Chemicals | F2147-6304-5g |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride |
2098062-73-6 | 95%+ | 5g |
$984.0 | 2023-09-06 | |
| Life Chemicals | F2147-6304-0.25g |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride |
2098062-73-6 | 95%+ | 0.25g |
$295.0 | 2023-09-06 | |
| Life Chemicals | F2147-6304-1g |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride |
2098062-73-6 | 95%+ | 1g |
$328.0 | 2023-09-06 | |
| TRC | D206401-1g |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride |
2098062-73-6 | 1g |
$ 475.00 | 2022-06-05 | ||
| Life Chemicals | F2147-6304-2.5g |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride |
2098062-73-6 | 95%+ | 2.5g |
$656.0 | 2023-09-06 |
2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride 関連文献
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
2098062-73-6 (2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride) 関連製品
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
